![molecular formula C21H26N6O B2448121 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine CAS No. 2310125-53-0](/img/structure/B2448121.png)
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyridazin ring: This can be achieved through the multicomponent condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by Stork alkylation with enamine and intramolecular cyclotransamination.
Synthesis of the pyrazolo[1,5-a]pyrimidin ring: This involves the cyclocondensation of appropriate precursors under controlled conditions.
Coupling of the two rings: The final step involves the coupling of the cyclopenta[c]pyridazin and pyrazolo[1,5-a]pyrimidin rings with a piperidine moiety through a series of nucleophilic substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the heterocyclic rings or the piperidine moiety.
Scientific Research Applications
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine can be compared with other similar compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopenta ring structure but differ in their functional groups and overall complexity.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar pyrazolo[1,5-a]pyrimidine ring but may lack the additional heterocyclic rings present in the target compound.
Piperidine derivatives: These compounds contain the piperidine ring but differ in the attached functional groups and heterocyclic structures.
The uniqueness of this compound lies in its intricate combination of multiple heterocyclic rings, which imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
7-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-14-11-21(27-19(22-14)10-15(2)25-27)26-8-6-16(7-9-26)13-28-20-12-17-4-3-5-18(17)23-24-20/h10-12,16H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBJIHTZGLXDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)COC4=NN=C5CCCC5=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
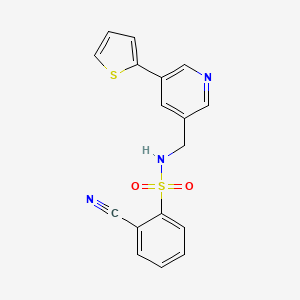
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2448040.png)

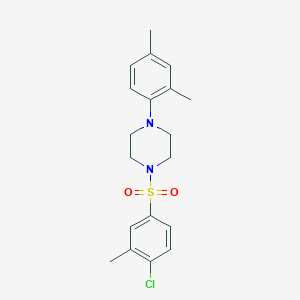
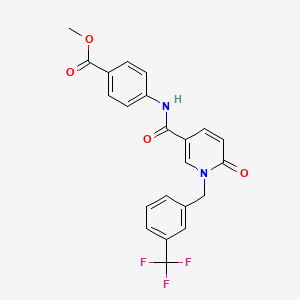
![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)

![N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2448052.png)
![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2448054.png)
![1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2448056.png)
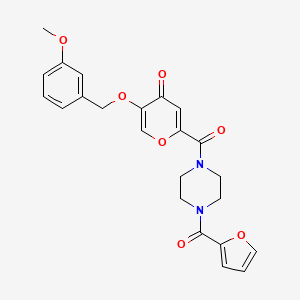
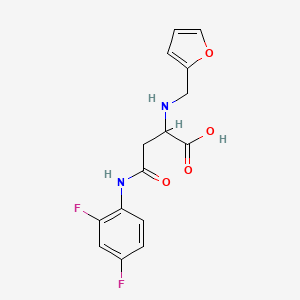
![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2448059.png)
![N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B2448060.png)
